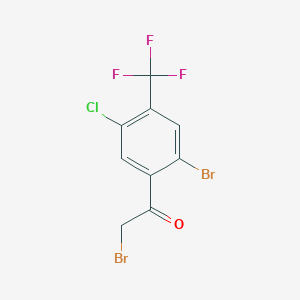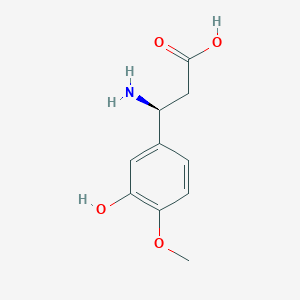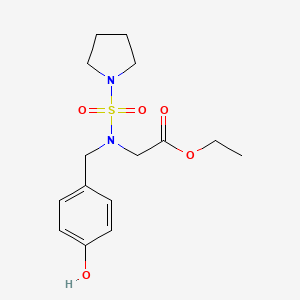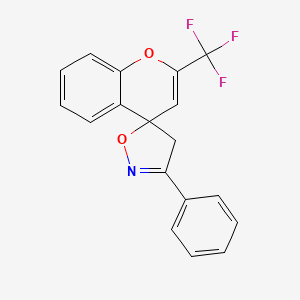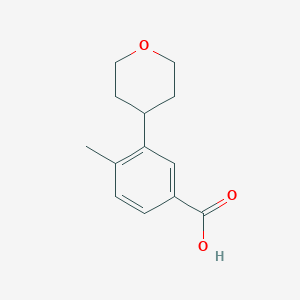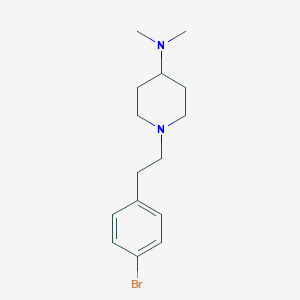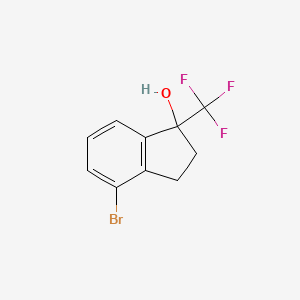
tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a complex organic compound that finds applications in various fields of chemistry and industry. This compound is characterized by the presence of a tert-butyl ester group, a tetrahydropyran ring, and a dioxaborolane moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Chemical Reactions Analysis
tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is utilized in scientific research for its role as an intermediate in organic synthesis. It is used in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves its ability to participate in various chemical reactions due to its functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Similar compounds to tert-Butyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate include other tert-butyl esters and compounds containing dioxaborolane groups. These compounds share similar reactivity and applications but may differ in terms of their specific functional groups and overall structure. The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical transformations and applications .
Properties
Molecular Formula |
C23H35BO6 |
|---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
tert-butyl 3-(oxan-4-ylmethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C23H35BO6/c1-21(2,3)28-20(25)17-12-18(24-29-22(4,5)23(6,7)30-24)14-19(13-17)27-15-16-8-10-26-11-9-16/h12-14,16H,8-11,15H2,1-7H3 |
InChI Key |
IXLPOOYTEOWNBV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CCOCC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


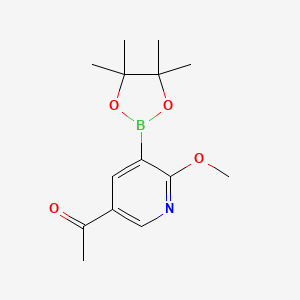
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)





